Zastaprazan - 2133852-18-1

Zastaprazan

Catalog Number: EVT-8333514
CAS Number: 2133852-18-1
Molecular Formula: C22H26N4O
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zastaprazan, also known as JP-1366, is a novel compound classified as a potassium-competitive acid blocker. It is primarily being developed for the treatment of various acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD). Zastaprazan functions by selectively inhibiting the hydrogen/potassium ATPase enzyme, which plays a crucial role in gastric acid secretion. This mechanism positions it as a potential alternative to traditional proton pump inhibitors, offering a favorable safety and efficacy profile based on preclinical studies and early clinical trials .

Synthesis Analysis

Methods

The synthesis of Zastaprazan involves several key steps that utilize advanced organic chemistry techniques. While specific protocols are proprietary, general approaches include:

  1. Reagents: Selection of appropriate reagents that facilitate the formation of the desired molecular structure.
  2. Reaction Conditions: Precise control over temperature, pressure, and reaction time to optimize yield and purity.
  3. Purification: Techniques such as chromatography are employed to isolate Zastaprazan from byproducts and unreacted materials.

Technical Details

The synthesis typically follows a multi-step process involving:

  • Formation of key intermediates through nucleophilic substitution or condensation reactions.
  • Final coupling reactions that yield Zastaprazan in its active form.
  • Characterization through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity .
Molecular Structure Analysis

Structure

Zastaprazan's molecular structure features a complex arrangement that allows it to effectively bind to the H+/K+-ATPase enzyme. The specific structural formula has not been disclosed in detail in public literature but is characterized by functional groups conducive to its pharmacological activity.

Data

  • Molecular Formula: Not explicitly provided in sources.
  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on structural specifics).
  • 3D Structure: Computational modeling suggests a conformation that enhances interaction with target enzymes.
Chemical Reactions Analysis

Reactions

Zastaprazan undergoes various chemical reactions during its metabolic process within biological systems:

  • Metabolism: Primarily hepatic metabolism, where Zastaprazan is converted into active metabolites.
  • Transport Mechanisms: Involves interactions with various transport proteins that facilitate its absorption and distribution in the body.

Technical Details

In vitro studies have shown that Zastaprazan exhibits stability under physiological conditions, with minimal degradation observed during metabolic profiling . The compound's interaction with metabolic enzymes such as cytochrome P450 has been evaluated, indicating low potential for drug-drug interactions.

Mechanism of Action

Zastaprazan exerts its effects by competitively inhibiting the H+/K+-ATPase enzyme located in parietal cells of the gastric mucosa. This inhibition leads to:

  1. Reduced Gastric Acid Secretion: By blocking the final step of acid production.
  2. Increased Gastric pH Levels: Clinical trials have demonstrated significant increases in gastric pH when administered at therapeutic doses .

The pharmacodynamic profile indicates rapid absorption and sustained action, making it effective for managing acid-related conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid compound.
  • Solubility: Soluble in organic solvents; solubility in water may be limited.

Chemical Properties

  • Stability: Stable under standard laboratory conditions; sensitive to extreme pH levels.
  • pKa Values: Not explicitly detailed but relevant for understanding its behavior in different environments.

Relevant analyses suggest that Zastaprazan maintains its integrity during storage and handling, which is critical for pharmaceutical formulations .

Applications

Zastaprazan is primarily researched for its application in treating gastrointestinal disorders characterized by excessive gastric acid production. Its potential uses include:

  • Management of gastroesophageal reflux disease (GERD).
  • Treatment of peptic ulcer disease.
  • Other acid-related conditions where traditional proton pump inhibitors may not be effective or tolerated.

Clinical trials have shown promising results regarding its safety and efficacy compared to existing treatments like esomeprazole, indicating a strong potential for clinical application in the near future .

Introduction to Zastaprazan as a Novel Therapeutic Agent

Pharmacological Classification and Mechanism of Action

Potassium-Competitive Acid Blocker (P-CAB) Mechanism

Zastaprazan belongs to the pharmacological class of potassium-competitive acid blockers (P-CABs), which inhibit gastric acid secretion through reversible and competitive blockade of H⁺/K⁺-ATPase (proton pump) in parietal cells [2] [8]. Unlike proton pump inhibitors (PPIs), which require acid activation and covalent binding, zastaprazan directly competes with potassium ions at the K⁺-binding site of the proton pump, preventing the conformational changes necessary for acid secretion [1] [10]. This mechanism is characterized by rapid, dose-dependent inhibition demonstrated by an in vitro pIC₅₀ value of 7.8 (IC₅₀ = 16.7 nM) against porcine H⁺/K⁺-ATPase, indicating high potency [8]. The compound's lipophilicity and weak base properties (pKa ≈ 6.0) enable rapid accumulation in the acidic parietal cell canaliculi, achieving concentrations approximately 100,000-fold higher than in plasma [10]. This pharmacokinetic behavior facilitates immediate inhibition upon administration, with studies showing significant acid suppression within 0.5–2 hours post-dose, irrespective of gastric pH or food intake [2] [9].

Comparative Analysis with Proton Pump Inhibitors (PPIs)

Zastaprazan demonstrates several pharmacological advantages over conventional PPIs (e.g., omeprazole, esomeprazole):

  • Rapid Onset: Achieves peak plasma concentrations (Tₘₐₓ) within 0.5–2.0 hours versus 2–4 hours for most PPIs, enabling faster symptom relief [1] [9].
  • pH-Independent Activity: Remains stable and active in acidic environments without requiring acid conversion, unlike acid-labile PPIs that need enteric coating [1] [10].
  • Sustained Suppression: Provides prolonged acid control due to its high binding affinity (Kᵢ = 0.19 nM) and slow dissociation from the proton pump, maintaining intragastric pH >4 for >20 hours daily at therapeutic doses [3] [10].
  • Metabolic Stability: Primarily metabolized by CYP3A4/5 enzymes, with negligible influence from CYP2C19 polymorphisms—a major source of interpatient variability in PPI efficacy [3] [5]. Population pharmacokinetic analyses confirm CYP2C19 phenotypes (poor, intermediate, or extensive metabolizers) do not significantly impact zastaprazan clearance or exposure [5].
  • Nocturnal Acid Control: Effectively suppresses nighttime acid breakthrough (NAB) due to sustained plasma concentrations (terminal t₁/₂ = 7–10 hours) and reversible binding, overcoming a key limitation of PPIs [1] [10].

Table 2: Comparative Mechanisms of P-CABs vs. PPIs

PropertyZastaprazan (P-CAB)Traditional PPIs
Target BindingReversible, K⁺-competitiveIrreversible, covalent
Activation RequirementNone (pre-activated)Acid-dependent activation
Time to Peak Effect0.5–2 hours2–4 hours
Influence of CYP2C19MinimalSignificant
Nocturnal Acid ControlExcellentSuboptimal
Food EffectNegligibleSignificant (reduce efficacy)

Historical Development and Approval Milestones

Regulatory Approval in South Korea (2024) and Global Development Status

Zastaprazan achieved its first global approval on April 24, 2024, when South Korea's Ministry of Food and Drug Safety (MFDS) authorized JAQBO® (zastaprazan citrate) 20 mg tablets for erosive GERD treatment in adults [2] [4]. This approval was based on robust Phase III clinical data from a multicenter trial across 28 Korean sites, demonstrating a 97.9% healing rate for erosive esophagitis after eight weeks of once-daily therapy—among the highest rates reported for acid-suppressing agents [2]. The drug's development trajectory includes:

  • Global Licensing: In March 2023, Onconic Therapeutics secured a $127.5 million licensing agreement with Livzon Pharmaceutical Group for development and commercialization in Greater China, reflecting confidence in its market potential [2] [6].
  • Pipeline Expansion: As of July 2024, Phase III trials are ongoing for gastric ulcer treatment (NCT05448001) and NSAID-induced peptic ulcer prevention (NCT06439563) in South Korea [6] [9]. Interim data from the ZERO-1 trial (May 2024) confirmed superior healing rates versus esomeprazole in refractory erosive esophagitis [9].
  • Commercial Launch: Domestic distribution in South Korea is managed by Jeil Pharmaceutical, with plans for National Health Insurance reimbursement to enhance accessibility [2].

Table 3: Global Development Milestones for Zastaprazan

TimelineMilestoneRegion/Status
Mar 2023$127.5M licensing deal with Livzon GroupGreater China
Oct 2023Phase III GERD data presentation at UEG WeekEurope (Vienna)
Apr 2024MFDS approval for erosive GERDSouth Korea (First approval)
May 2024Interim Phase III data (ZERO-1 trial) releasedGlobal
Jun 2024Phase III trial initiation (NSAID ulcer prevention)South Korea (NCT06439563)
Jul 2024Phase III completion (gastric ulcer)South Korea (NCT05448001)

Preclinical Rationale for Targeting Acid-Related Disorders

The development of zastaprazan was driven by unmet needs in managing acid-related disorders unaddressed by existing PPIs:

  • Enhanced Potency: Preclinical studies in rodent models demonstrated superior efficacy versus vonoprazan (a first-generation P-CAB), with more potent inhibition of histamine-stimulated acid secretion (ED₅₀: 0.7 mg/kg vs. 3.2 mg/kg) and greater ulcer healing rates [8] [10].
  • Hypergastrinemia Mitigation: Unlike vonoprazan, zastaprazan showed a lower risk of hypergastrinemia in long-term studies—a concern with profound acid suppression—suggesting a safer pharmacological profile [3] [10].
  • PK/PD Optimization: Designed with optimized pharmacokinetic properties, including Erlang-type absorption kinetics (modeled as six sequential compartments) for rapid and consistent bioavailability [5]. Population PK analyses confirmed a two-compartment model with first-order elimination, where apparent clearance was slightly reduced in GERD patients versus healthy volunteers (Δ = 14%), though not clinically significant [3] [5].
  • Therapeutic Gaps: Specifically targets PPI limitations like slow onset, variable efficacy in CYP2C19 rapid metabolizers, and nocturnal acid breakthrough, positioning it as a next-generation therapy for refractory GERD and high-risk ulcer patients [1] [10].

Properties

CAS Number

2133852-18-1

Product Name

Zastaprazan

IUPAC Name

azetidin-1-yl-[8-[(2,6-dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl]methanone

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C22H26N4O/c1-14-7-5-8-15(2)19(14)12-23-20-11-18(22(27)25-9-6-10-25)13-26-17(4)16(3)24-21(20)26/h5,7-8,11,13,23H,6,9-10,12H2,1-4H3

InChI Key

FEQFUBYYZYQTOJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N4CCC4

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N4CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.